molecular formula C19H29N3O2 B5291263 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide

Cat. No. B5291263
M. Wt: 331.5 g/mol
InChI Key: POEYCPFSZUDMNX-UHFFFAOYSA-N
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Description

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide, also known as IPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide exerts its pharmacological effects by binding to the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. It enhances the activity of the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and neurotransmitter release, leading to the observed pharmacological effects of 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide.
Biochemical and Physiological Effects
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, and sedative properties. It has also been shown to modulate the release of various neurotransmitters, including GABA, glutamate, and dopamine. Additionally, 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The synthesis method of 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide has been optimized for high yield and purity, making it suitable for various lab experiments. Its pharmacological effects have been extensively studied, making it a well-characterized compound for use in research. However, its potential side effects and toxicity have not been fully elucidated, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

For 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide research could include elucidating its mechanism of action in more detail, optimizing its pharmacokinetic properties, and conducting clinical trials to determine its safety and efficacy in humans. Additionally, 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide could be further studied for its potential applications in PET imaging, as well as its use as a tool for studying GABA-A receptor function in the brain.
Conclusion
In conclusion, 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide is a promising chemical compound with potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. Its well-characterized pharmacological effects and optimized synthesis method make it a valuable tool for research. Further studies are needed to determine its safety and efficacy in humans, as well as its potential applications in PET imaging and GABA-A receptor function research.

Synthesis Methods

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide can be synthesized through a multistep process involving the reaction of piperazine, isobutyryl chloride, and N-(1-methyl-1-phenylethyl)acetamide. The final product is obtained through purification and isolation using chromatographic techniques. The synthesis method of 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide has been optimized for high yield and purity, making it suitable for various applications.

Scientific Research Applications

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. It has been shown to possess neuroprotective, anticonvulsant, and analgesic properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain. 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-(1-methyl-1-phenylethyl)acetamide has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging, which could aid in the diagnosis and treatment of various diseases.

properties

IUPAC Name

2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(2-phenylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-14(2)13-22-11-10-20-18(24)16(22)12-17(23)21-19(3,4)15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEYCPFSZUDMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)NC(C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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